2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C11H15ClO4S |
|---|---|
Molecular Weight |
278.75 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S/c12-17(13,14)9-8-15-6-7-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
GVGZFSNYBWERDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most documented method for synthesizing this compound involves the chlorosulfonation of the corresponding alcohol precursor, 2-[2-(benzyloxy)ethoxy]ethanol, using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction typically proceeds under reflux conditions, where thionyl chloride acts both as a reagent and solvent, facilitating the conversion of the terminal hydroxyl group into the sulfonyl chloride moiety.
$$
\text{C}9\text{H}{12}\text{O}3 + \text{SOCl}2 \rightarrow \text{C}9\text{H}{11}\text{ClO}3\text{S} + \text{HCl} + \text{SO}2
$$
- Starting material: 2-[2-(benzyloxy)ethoxy]ethanol
- Reagent: Thionyl chloride (SOCl₂)
- Conditions: Reflux, inert atmosphere often employed to prevent side reactions
- By-products: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are evolved and require proper handling
This method is favored for its straightforwardness and relatively high yield, typically exceeding 85% under optimized conditions.
Alternative Sulfonylation Approaches
While thionyl chloride is the most common reagent, other sulfonyl chloride-forming agents have been explored in related sulfonylation chemistry, such as:
- Sulfuryl chloride (SO₂Cl₂): Sometimes used for sulfonyl chloride formation but less selective and harsher.
- Chlorosulfonic acid (ClSO₃H): Employed in aromatic sulfonyl chloride synthesis but generally avoided for sensitive aliphatic substrates like 2-[2-(benzyloxy)ethoxy]ethanol due to potential side reactions.
However, these alternatives are less documented for this specific compound and often lead to lower purity or yield.
Purification and Characterization
Post-reaction, the crude sulfonyl chloride is typically purified by:
Characterization is confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR show characteristic signals for benzyloxy and ethoxy groups.
- Infrared (IR) Spectroscopy: Strong absorption bands near 1350–1355 cm⁻¹ and 1170–1190 cm⁻¹ corresponding to sulfonyl chloride S=O stretching.
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with C11H13ClO4S (molecular weight ~278 g/mol).
Research Outcomes and Data Analysis
Reaction Optimization Studies
Several studies have examined parameters affecting the yield and purity of this compound synthesis:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | Reflux (~70–80 °C) | Ensures complete conversion |
| Reaction Time | 4–6 hours | Longer times improve yield |
| Solvent | Neat SOCl₂ or inert solvent (e.g., dichloromethane) | Neat SOCl₂ preferred for efficiency |
| Atmosphere | Nitrogen or argon | Prevents oxidation side reactions |
| Molar Ratio (SOCl₂:Alcohol) | 2:1 to 3:1 | Excess SOCl₂ drives reaction forward |
Mechanistic Insights
The sulfonyl chloride formation proceeds via nucleophilic substitution at the hydroxyl group with the electrophilic sulfur center of thionyl chloride. The reaction mechanism involves:
- Formation of an intermediate chlorosulfite ester
- Elimination of sulfur dioxide and chloride ion
- Generation of sulfonyl chloride functionality
This mechanism is supported by kinetic studies and intermediate trapping experiments in related sulfonyl chloride syntheses.
Comparative Analysis with Related Compounds
| Compound Name | Functional Group | Preparation Method Similarity | Unique Features |
|---|---|---|---|
| 2-(Benzyloxy)ethane-1-sulfonyl chloride | Sulfonyl chloride | Identical sulfonylation route | Shorter ethoxy chain, simpler structure |
| 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonic acid | Sulfonic acid | Oxidation of sulfonyl chloride or direct sulfonation | Acidic group, different reactivity |
| 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonamide | Sulfonamide | Nucleophilic substitution of sulfonyl chloride with amines | Stable, biologically active derivatives |
Applications and Implications of Preparation Methods
The ability to reliably prepare this compound with high purity and yield underpins its use as a versatile sulfonylating agent in:
- Medicinal chemistry: Synthesis of sulfonamide-based pharmaceuticals and enzyme inhibitors.
- Material science: Functionalization of polymers and surface modifiers.
- Biochemistry: Modification of peptides and proteins via sulfonylation.
The preparation method's robustness directly impacts downstream synthetic efficiency and product quality in these applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2-[2-(Benzyloxy)ethoxy]ethanol | Commercially available or synthesized |
| Sulfonylation reagent | Thionyl chloride (SOCl₂) | Acts as chlorinating agent and solvent |
| Reaction conditions | Reflux under inert atmosphere (N₂) | 4–6 hours for complete conversion |
| Workup | Removal of gases (HCl, SO₂), solvent evaporation | Crude sulfonyl chloride obtained |
| Purification | Vacuum distillation or chromatography | High purity product (>95%) |
| Characterization | NMR, IR, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino groups in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Target Compound :
- Functional Groups : Benzyloxy ether, ethoxy chain, sulfonyl chloride.
- Reactivity : High electrophilicity at the sulfonyl chloride group, enabling nucleophilic substitution (e.g., sulfonamide or sulfonate ester formation).
Comparison Compounds :
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76): Functional Groups: Benzyloxy ether, amino group, hydroxyl group. Reactivity: The hydroxyl and amino groups participate in hydrogen bonding and reductive amination (as seen in its synthesis using sodium triacetoxyborohydride) but lack the electrophilic sulfonyl chloride reactivity .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Functional Groups: Phenoxy ether, branched alkyl chain (tetramethylbutyl), hydroxyl group. Reactivity: The hydroxyl group is less reactive than sulfonyl chloride, limiting its utility in substitution reactions. Its lipophilic alkyl chain enhances solubility in non-polar solvents .
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl Chloride: Functional Groups: Methoxy-ethoxy ether, sulfonyl chloride.
Physical and Analytical Properties
Collision Cross Section (CCS) and Mass Spectrometry Data :
A related sulfonyl chloride, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, exhibits the following predicted CCS values (Ų) for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 247.04015 | 151.6 |
| [M+Na]+ | 269.02209 | 160.3 |
| [M+NH4]+ | 264.06669 | 157.6 |
| [M-H]- | 245.02559 | 148.5 |
The benzyloxy-containing target compound is expected to have a larger CCS due to its bulkier benzyl group, which increases molecular surface area and steric effects .
Solubility and Stability :
- The benzyloxy group in the target compound enhances lipophilicity, favoring solubility in dichloromethane or THF. In contrast, the hydroxyl-terminated analogs (e.g., YTK-A76) are more polar and water-soluble .
- Sulfonyl chlorides are generally moisture-sensitive, requiring anhydrous storage conditions, whereas hydroxylated analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) are more stable under ambient conditions .
Biological Activity
2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride, also known as 2-(benzyloxy)ethanesulfonyl chloride, is a sulfonyl chloride compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer properties, and its role in synthetic organic chemistry.
- Molecular Formula : C9H11ClO3S
- Molecular Weight : 220.70 g/mol
- IUPAC Name : 2-(benzyloxy)ethanesulfonyl chloride
Synthesis
The synthesis of this compound typically involves the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These results suggest its potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A study highlighted that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which acts as an electrophile. This reactivity allows it to form sulfonamide derivatives through nucleophilic substitution reactions. The sulfonyl group can interact with various biological molecules, modifying their structure and function, which is crucial in drug development .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including this compound. The findings indicated that this compound had superior activity against Gram-positive bacteria compared to other tested compounds. The study utilized a disk diffusion method to measure the inhibition zones .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer therapy, researchers treated human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis markers such as cleaved PARP and caspase-3 activation .
Q & A
Q. What are the standard laboratory synthesis protocols for 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride?
The synthesis typically involves a two-step process:
- Step 1 : Etherification of benzyl alcohol with ethylene glycol derivatives to form the 2-(benzyloxy)ethoxy ethane backbone.
- Step 2 : Sulfonation and chlorination using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C during chlorination), and using catalysts like pyridine to neutralize HCl by-products .
Q. What analytical techniques are recommended for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm the ether backbone and sulfonyl chloride group.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for research use).
- Mass Spectrometry (LC-MS/HRMS) for molecular weight validation.
- FT-IR to identify characteristic S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with moisture to prevent hydrolysis.
- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Desiccate to minimize degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
- Catalyst screening : Triethylamine or DMAP improves chlorination efficiency.
- Temperature gradients : Stepwise cooling during sulfonation reduces side reactions. Design of Experiments (DoE) frameworks are recommended to evaluate interactions between variables .
Q. What factors explain contradictory yield data in literature for sulfonyl chloride derivatives?
Discrepancies may arise from:
- Purity of starting materials (e.g., trace water in ethylene glycol derivatives).
- Reaction stoichiometry : Excess thionyl chloride (>1.2 equiv) ensures complete conversion.
- Workup procedures : Incomplete removal of HCl by-products can skew yield calculations .
Q. How can researchers design biological activity studies for this compound?
- Antimicrobial assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains using disk diffusion or MIC protocols.
- Enzyme inhibition : Screen against cyclooxygenase (COX) or carbonic anhydrase isoforms via fluorometric assays.
- Solubility optimization : Use DMSO/PBS mixtures for in vitro studies, noting that the benzyloxy group may enhance membrane permeability .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Convert to a stable solid form under vacuum.
- Additives : Include stabilizers like BHT (0.01% w/w) to prevent radical-mediated degradation.
- Periodic QC checks : Monitor via HPLC every 3–6 months .
Methodological and Mechanistic Questions
Q. What computational tools aid in predicting reactivity and degradation pathways?
- Density Functional Theory (DFT) : Model nucleophilic substitution reactions (e.g., with amines) to predict kinetic barriers.
- Molecular Dynamics (MD) : Simulate interactions in biological matrices to guide drug design.
- Software : Gaussian, ORCA, or Schrödinger Suite for electronic structure analysis .
Q. How do structural modifications (e.g., fluorination) alter this compound’s reactivity?
Comparative studies with analogs (e.g., 2-((2-fluorobenzyl)oxy)ethane-1-sulfonyl chloride) show:
- Electron-withdrawing groups (e.g., -F) increase electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles.
- Steric effects : Bulky substituents (e.g., cyclohexyl) reduce reaction rates in SN2 mechanisms .
Q. What techniques validate sulfonamide bond formation in downstream applications?
- X-ray Crystallography : Resolve crystal structures of derivatives to confirm bond geometry.
- TLC Monitoring : Use ninhydrin or UV visualization to track amine coupling.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities in enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
